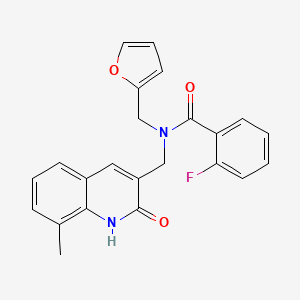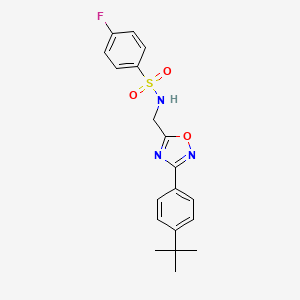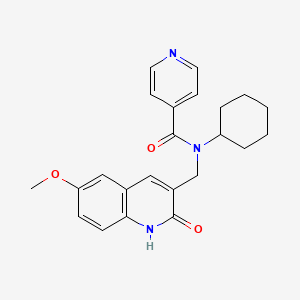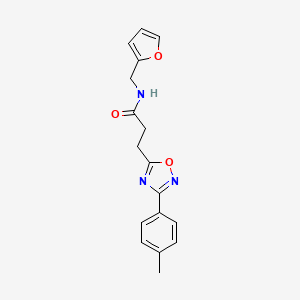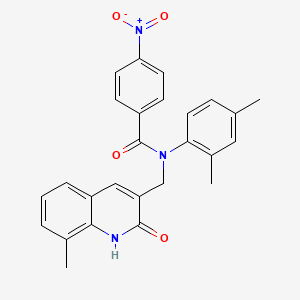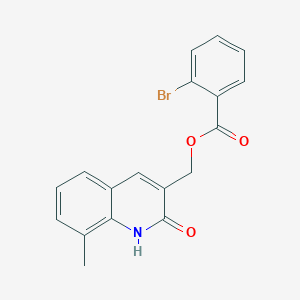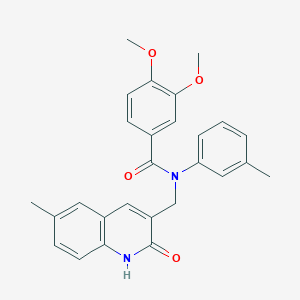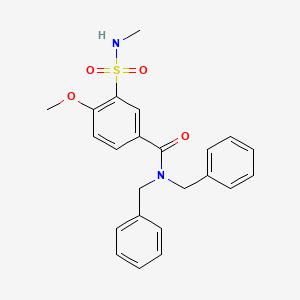
N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide is a compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
作用机制
The mechanism of action of N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of the PI3K/Akt/mTOR pathway. Furthermore, studies have shown that this compound can induce the expression of various genes involved in apoptosis and cell cycle regulation.
实验室实验的优点和局限性
One of the main advantages of using N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide in laboratory experiments is its potent anti-cancer properties. This compound has been found to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been found to have a relatively low toxicity profile, which makes it a promising candidate for further research. However, one of the limitations of using this compound in laboratory experiments is its complex synthesis method, which may limit its availability for research.
未来方向
There are many potential future directions for the use of N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide in research. One potential direction is the development of novel cancer therapies based on the anti-cancer properties of this compound. Additionally, this compound may have potential applications in other areas of research, such as neurodegenerative diseases and inflammation. Further research is needed to fully explore the potential applications of this compound in these areas.
合成方法
N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide is synthesized through a multi-step process starting with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting product is then reacted with N-methylsulfamoyl chloride in the presence of a base to form N-methylsulfamoyl-4-methoxybenzamide. Finally, this compound is obtained through the reaction of N-methylsulfamoyl-4-methoxybenzamide with benzyl chloride in the presence of a base.
科学研究应用
N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide has been studied extensively for its potential applications in various fields of research. One of the main areas of research for this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Furthermore, this compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N,N-dibenzyl-4-methoxy-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-24-30(27,28)22-15-20(13-14-21(22)29-2)23(26)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15,24H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGGXMCJDHHXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

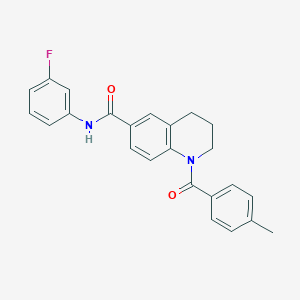
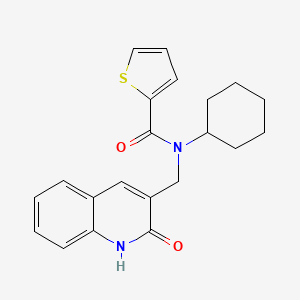
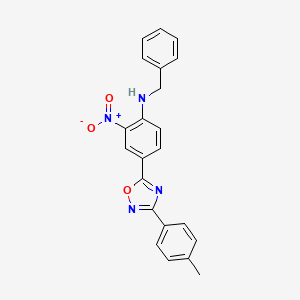


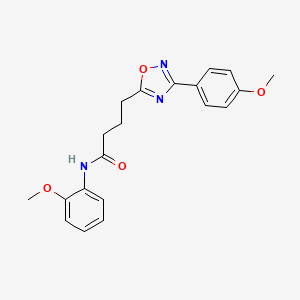
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7696800.png)
